2-Chloro-4'-ethylbenzophenone

Übersicht

Beschreibung

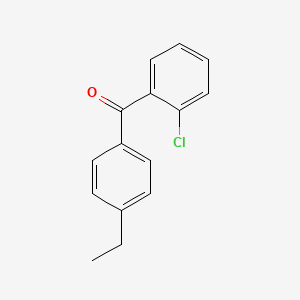

2-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom at the 2-position and an ethyl group at the 4’-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H5COCl+C6H4(Cl)(C2H5)AlCl3C6H4(Cl)(C2H5)COC6H5+HCl

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-ethylbenzophenone can be optimized by controlling the reaction temperature, concentration of reactants, and the amount of catalyst used. The process typically involves continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: 2-Chloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The chlorine atom in 2-Chloro-4’-ethylbenzophenone can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzophenones with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: This compound is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products.

Wirkmechanismus

The mechanism of action of 2-Chloro-4’-ethylbenzophenone depends on its application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with enzyme activity. The exact molecular targets and pathways can vary, but typically involve interactions with proteins and nucleic acids, leading to inhibition of microbial growth or other biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

4’-Ethylbenzophenone: Lacks the chlorine atom, which can affect its chemical reactivity and the types of reactions it undergoes.

2-Bromo-4’-ethylbenzophenone: Substitution of chlorine with bromine can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine.

Uniqueness: 2-Chloro-4’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its chemical properties and reactivity

Biologische Aktivität

2-Chloro-4'-ethylbenzophenone, a compound with the chemical formula CHClO, has garnered attention due to its diverse biological activities. This article explores its antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Weight : 252.72 g/mol

- CAS Number : 82520-40-9

- Structure : The compound features a benzophenone backbone with a chlorine atom and an ethyl group attached to the aromatic rings.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities are crucial in various applications, particularly in pharmaceuticals and agriculture.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell walls and interfere with enzymatic functions. The exact molecular targets may vary, but common mechanisms include:

- Cell Wall Disruption : The compound may alter the integrity of microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, effectively stalling microbial growth.

Research Findings

A summary of notable studies is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an effective antimicrobial agent.

- Fungal Inhibition : In vitro tests against Candida species demonstrated that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, showcasing its antifungal properties.

Applications in Medicine

Given its biological activity, this compound is being explored for several medical applications:

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory pathways.

- Cosmetic Industry : Utilized as a UV absorber in sunscreens and other cosmetic products due to its photostability.

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its safety profile:

- Toxicity Studies : Preliminary studies indicate that high concentrations may lead to cytotoxic effects in mammalian cells. Further research is needed to establish safe dosage levels for therapeutic use.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGPISHBPOQJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502406 | |

| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-40-9 | |

| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.